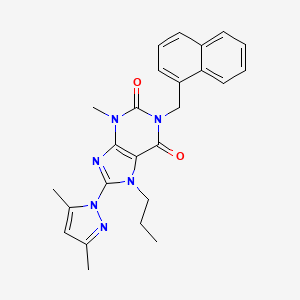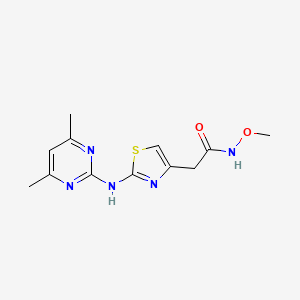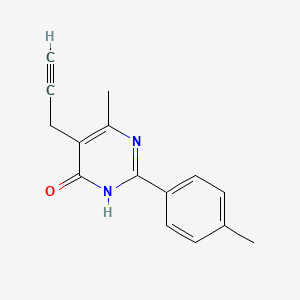
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone, also known as MPP, is a chemical compound that has been studied extensively for its potential therapeutic applications. MPP is a pyrimidinone derivative that has been shown to exhibit a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Antitumor Effects
Pyrimidinones exhibit significant antitumor effects. Research has shown that certain pyrimidinones can inhibit the growth of transplantable mouse bladder tumors. The compounds demonstrate this effect by inducing interferon production, which has established antiviral, immunomodulatory, and antitumor effects. The study also suggested that bladder-origin tumors might be particularly sensitive to pyrimidinone treatment, indicating a potential targeted therapeutic application in oncology (Sidky, Borden, Wierenga, & Bryan, 1986).
2. Interferon-Inducing Activities
Pyrimidinones are known for their interferon-inducing activities. A study synthesizing substituted pyrimidinone derivatives indicated that all 2-amino-5-bromo-6-substituted-4-(3H)pyrimidinone compounds had interferon-inducing activity. This characteristic makes them potent candidates for antiviral drugs (Liu & Xu, 1994).
3. Antimicrobial and Anti-Inflammatory Activities
Studies have indicated that pyrimidinone derivatives can have significant anti-inflammatory and antimicrobial activities. Compounds synthesized with specific structural configurations displayed considerable decrease in blood pressure, comparable to standard drugs, indicating their potential as antihypertensive agents (Alam et al., 2010).
4. Impact on Mitochondrial Function
A study on the mutagenic agent 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, which shares structural similarities with pyrimidinones, revealed its potential to negatively impact mitochondrial electron transport activities in various rat tissues. This points to the importance of understanding the cellular and molecular impact of pyrimidinone derivatives in the broader context of toxicology and pharmacology (Sugiyama et al., 1993).
Propiedades
IUPAC Name |
4-methyl-2-(4-methylphenyl)-5-prop-2-ynyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-4-5-13-11(3)16-14(17-15(13)18)12-8-6-10(2)7-9-12/h1,6-9H,5H2,2-3H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEKNIAIMRUHMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CC#C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(4-methylphenyl)-5-(2-propynyl)-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415911.png)
![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)
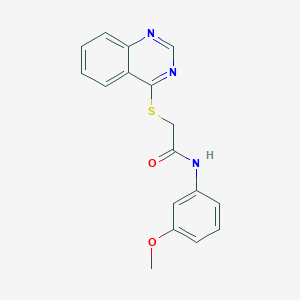
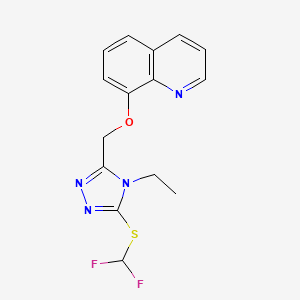
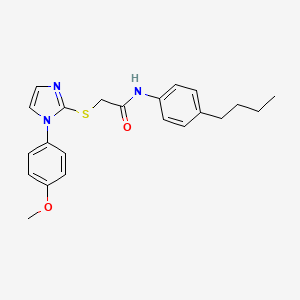
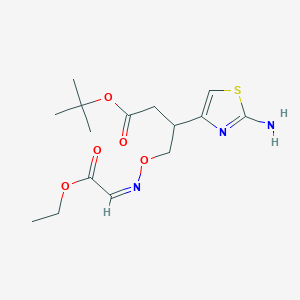
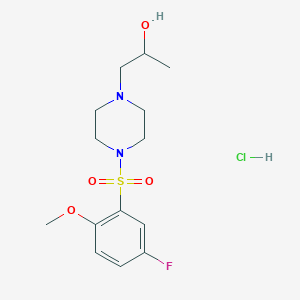
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)
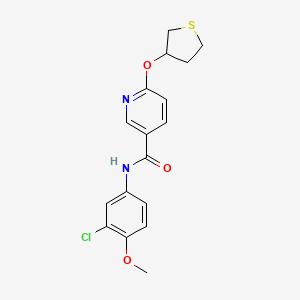
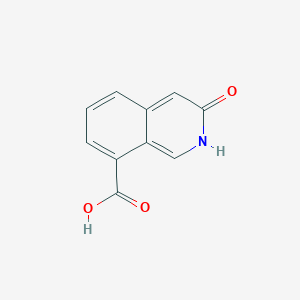
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2415929.png)
